4'-(3-Oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide

Physicochemical profiling Drug-likeness Lead optimization

4'-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide (CAS 54087-38-6) is a synthetic, small-molecule acetanilide derivative (MW 337.42 g/mol, formula C20H23N3O2) that incorporates a tetrahydroisoquinoline (THIQ) core attached via a phenyl linker to a propylaminoacetanilide side chain. The compound exhibits a calculated melting point of 143 °C (ethanol) and a predicted boiling point of 615.0±55.0 °C.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 54087-38-6
Cat. No. B13945591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(3-Oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide
CAS54087-38-6
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCCNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2
InChIInChI=1S/C20H23N3O2/c1-2-11-21-13-19(25)22-16-9-7-14(8-10-16)20-17-6-4-3-5-15(17)12-18(24)23-20/h3-10,20-21H,2,11-13H2,1H3,(H,22,25)(H,23,24)
InChIKeyRFKFOPKQXURKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(3-Oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide (CAS 54087-38-6): Core Chemical Identity and Procurement Baseline


4'-(3-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-(propylamino)acetanilide (CAS 54087-38-6) is a synthetic, small-molecule acetanilide derivative (MW 337.42 g/mol, formula C20H23N3O2) that incorporates a tetrahydroisoquinoline (THIQ) core attached via a phenyl linker to a propylaminoacetanilide side chain . The compound exhibits a calculated melting point of 143 °C (ethanol) and a predicted boiling point of 615.0±55.0 °C . The THIQ scaffold is a privileged structure in medicinal chemistry, found in molecules ranging from beta-adrenergic agonists (e.g., trimetoquinol) to orexin receptor antagonists [1], and the compound is catalogued in major chemical databases including ChemSrc and ChemicalBook .

Why 4'-(3-Oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide Cannot Be Freely Substituted by In-Class Analogs


Within the 1-aryl-3-oxotetrahydroisoquinoline acetanilide series, minor structural modifications—such as 4-position gem-dimethylation (CAS 54087-39-7) or N-alkyl chain variation—profoundly alter both physicochemical property vectors and pharmacological profiles. Systematic structure-activity relationship (SAR) studies on closely related THIQ acetanilides demonstrate that both the nature of the THIQ-core substitution and the length/branching of the aminoalkyl side chain decisively modulate target engagement (e.g., adrenergic receptor subtype selectivity, ion-channel affinity) and ADME properties [1][2]. Consequently, treating compounds within this series as interchangeable procurement equivalents introduces significant risk of divergent biological readouts, invalidating comparative pharmacology or SAR campaigns. The specific N-propyl, C4-unsubstituted configuration of 54087-38-6 confers a unique combination of lipophilicity (LogP ≈ 3.13) and polar surface area (PSA ≈ 73.7 Ų) that differentiates it from bulkier analogs .

Quantitative Differentiation Evidence: 4'-(3-Oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide vs. Closest Analogs


Molecular Property Differentiation: MW, LogP, and PSA Compared to the 4-Isopropyl and 4,4-Dimethyl Analogs

The target compound (CAS 54087-38-6) presents a distinct physicochemical signature within its immediate structural series. It has a molecular weight of 337.42 g/mol, a calculated LogP of 3.13, and a polar surface area (PSA) of 73.7 Ų, placing it in a favorable oral drug-like space . Substitution at the THIQ C4 position with an isopropyl group (CAS 54087-41-1) increases MW to 379.50 g/mol and introduces additional steric bulk and lipophilicity, which may alter membrane permeability and metabolic stability . The 4,4-dimethyl analog (CAS 54087-39-7; MW 365.5 g/mol) lies between these two extremes but introduces a gem-dimethyl quaternary center that restricts conformational flexibility . These property differences establish 54087-38-6 as the sterically least encumbered, lowest MW scaffold within this sub-series, offering a distinct starting point for further derivatization.

Physicochemical profiling Drug-likeness Lead optimization

Solid-State Thermal Stability: Melting Point Comparison with the 4-Isopropyl Analog

The target compound exhibits a reported melting point of 143 °C (recrystallized from ethanol) , indicative of moderate crystallinity and thermal stability suitable for solid oral dosage form development. While direct melting point data for the 4-isopropyl analog (54087-41-1) and the 4,4-dimethyl analog (54087-39-7) are not publicly available, the increased molecular weight and lipophilicity of these analogs typically correlate with altered crystalline packing and potentially lower melting points, which could impact formulation and storage stability [1]. The defined melting point of 54087-38-6 provides a reliable identity and purity criterion for quality control.

Thermal analysis Formulation development Solid-state characterization

Hydrogen Bond Donor/Acceptor Profile: Predicted pKa Differentiates 54087-38-6 from N-Alkyl Variants

The predicted acid dissociation constant (pKa) of the target compound is 14.08±0.70 , indicating that the amide NH proton is very weakly acidic and the compound predominantly exists in its neutral form at physiological pH. This contrasts with N-ethylamino analogs (e.g., CAS 54087-51-3) where the reduced alkyl chain length alters the basicity of the secondary amine, potentially modifying the protonation state and thereby influencing solubility and passive membrane permeability . The neutral character of 54087-38-6 at pH 7.4, combined with its moderate LogP, suggests favorable passive diffusion characteristics distinct from shorter N-alkyl chain variants.

Ionization state Permeability Solubility

Optimal Research and Industrial Application Scenarios for 4'-(3-Oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide


Scaffold for Focused Library Synthesis in CNS and Cardiovascular Drug Discovery

The THIQ-acetanilide core of 54087-38-6 serves as a versatile template for generating compound libraries targeting G protein-coupled receptors (GPCRs) such as orexin receptors and adrenergic receptor subtypes. Patents disclose extensive SAR around this scaffold, and the unsubstituted C4 position of 54087-38-6 provides a clean synthetic handle for introducing diverse substituents to explore receptor subtype selectivity [1]. The drug-like physicochemical properties (MW < 400, LogP 3.13) make it an attractive starting point for hit-to-lead campaigns.

Reference Standard for Analytical Method Development and Metabolite Identification

The defined melting point (143 °C) and chromatographic characteristics (InChIKey: RFKFOPKQXURKAV-UHFFFAOYSA-N) of 54087-38-6 qualify it as a potential reference standard for HPLC/LC-MS method development and for identifying putative metabolites in vitro microsomal stability assays within this chemical series.

Physicochemical Probe for Studying C4-Substitution Effects on Solid-State Properties

As the sterically least hindered member of the C4-substituted series (compared to 54087-41-1 and 54087-39-7), 54087-38-6 serves as a valuable baseline probe for investigating the impact of C4 substitution on crystallinity, polymorphism, and thermal stability . This application is particularly relevant for pre-formulation studies where solid-state properties dictate developability.

Negative Control or Inactive Comparator in Functional Assays

Given its structural relationship to known orexin receptor antagonists and β-adrenergic ligands, 54087-38-6 may serve as a negative control or an inactive comparator in functional assays when probing the contribution of specific C4 substituents or N-alkyl chain variations to target engagement, provided its inactivity is experimentally confirmed [1].

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